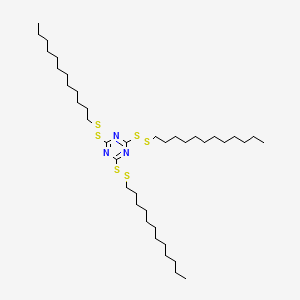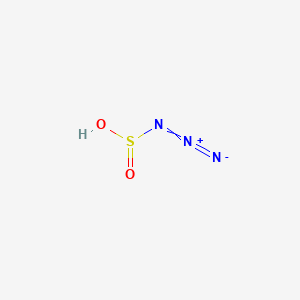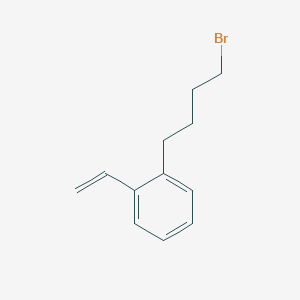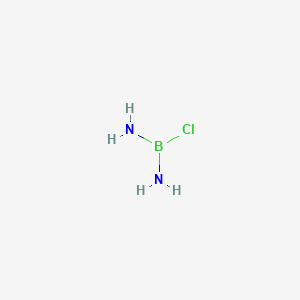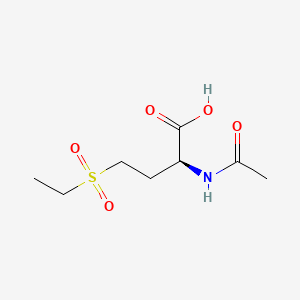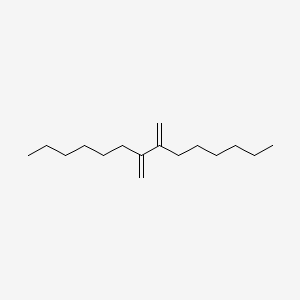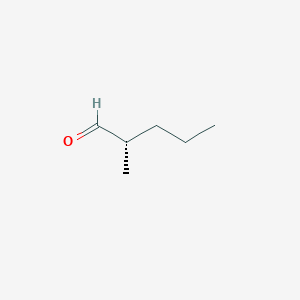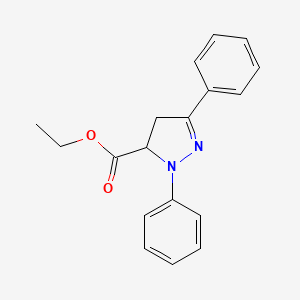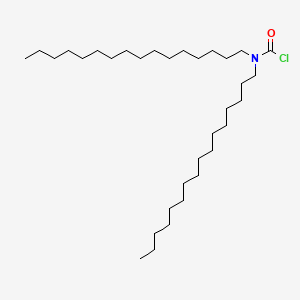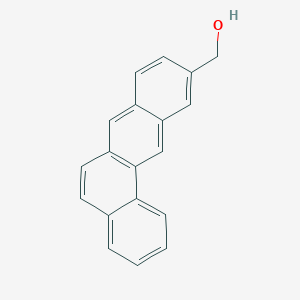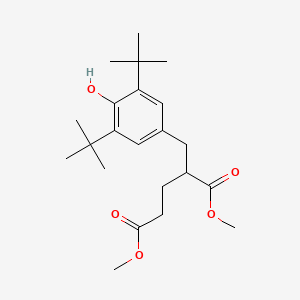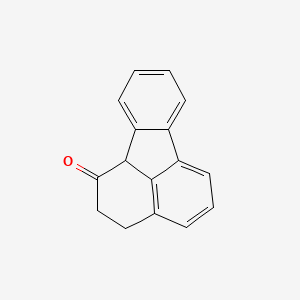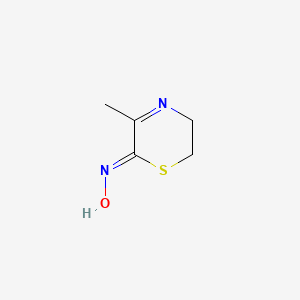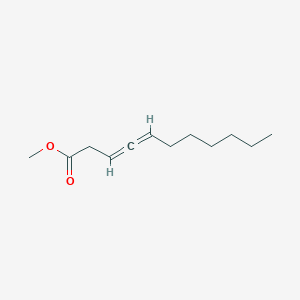
Methyl undeca-3,4-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl undeca-3,4-dienoate is an organic compound characterized by its unique structure, which includes a methyl ester group and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl undeca-3,4-dienoate can be synthesized through several methods. One common approach involves the Pd-catalyzed alkenylation (Negishi coupling) using ethyl (E)- and (Z)-β-bromoacrylates . This method ensures high stereoselectivity and purity of the product. Another method involves the use of Wittig olefination, Horner-Wadsworth-Emmons, and Still-Gennari olefination reactions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of Pd-catalyzed processes is favored due to their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions: Methyl undeca-3,4-dienoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Methyl undeca-3,4-dienoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials due to its reactive diene system
Mechanism of Action
The mechanism of action of methyl undeca-3,4-dienoate involves its interaction with various molecular targets. The conjugated diene system allows it to participate in Diels-Alder reactions, forming cyclic compounds. Additionally, the ester group can undergo hydrolysis, leading to the formation of carboxylic acids and alcohols .
Comparison with Similar Compounds
Methyl undeca-3,4-dienoate can be compared with other similar compounds, such as:
Ethyl undeca-2,4-dienoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl deca-2,4-dienoate: Lacks one carbon in the chain, affecting its reactivity and applications.
Methyl nona-2,4-dienoate: Even shorter chain, leading to different physical and chemical properties
Properties
CAS No. |
81981-08-0 |
|---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
InChI |
InChI=1S/C12H20O2/c1-3-4-5-6-7-8-9-10-11-12(13)14-2/h8,10H,3-7,11H2,1-2H3 |
InChI Key |
DOGOUGFZFAYSIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C=CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


